BenchChemオンラインストアへようこそ!

COG 133

nAChR antagonism Neuroprotection Excitotoxicity

Procure COG 133 for uncompromised assay calibration. This 17-aa ApoE fragment is the indispensable reference standard: its well-defined α7 nAChR IC50 of 445 nM and 30-min therapeutic window in TBI models enable cross-study reproducibility impossible with clinical analogs. Unlike COG 1410 or CN-105, COG 133 provides an unmodified receptor-binding domain, essential for isolating LDL-receptor signaling. Not interchangeable with PTD-fused COG 112; use as the critical non-conjugated control for cellular uptake studies.

Molecular Formula C92H173N35O17
Molecular Weight 2041.6 g/mol
Cat. No. B8209614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOG 133
Molecular FormulaC92H173N35O17
Molecular Weight2041.6 g/mol
Structural Identifiers
SMILESCCCNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CCC(C)C
InChIInChI=1S/C92H173N35O17/c1-15-36-106-74(131)65(42-51(4)5)121-79(136)63(30-23-40-110-91(101)102)117-75(132)59(25-16-18-34-93)115-76(133)61(28-21-38-108-89(97)98)118-83(140)67(44-53(8)9)123-78(135)60(26-17-19-35-94)116-77(134)62(29-22-39-109-90(99)100)119-84(141)68(45-54(10)11)124-85(142)69(46-57-47-105-49-112-57)125-86(143)70(48-128)126-73(130)56(14)113-82(139)66(43-52(6)7)122-80(137)64(31-24-41-111-92(103)104)120-87(144)72(55(12)13)127-81(138)58(27-20-37-107-88(95)96)114-71(129)33-32-50(2)3/h47,49-56,58-70,72,128H,15-46,48,93-94H2,1-14H3,(H,105,112)(H,106,131)(H,113,139)(H,114,129)(H,115,133)(H,116,134)(H,117,132)(H,118,140)(H,119,141)(H,120,144)(H,121,136)(H,122,137)(H,123,135)(H,124,142)(H,125,143)(H,126,130)(H,127,138)(H4,95,96,107)(H4,97,98,108)(H4,99,100,109)(H4,101,102,110)(H4,103,104,111)
InChIKeyYBDYGJUDWFAJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COG 133: ApoE Mimetic Peptide Fragment for Neuroinflammation and nAChR Antagonism Research


COG 133 is a 17-amino acid synthetic peptide (Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-amide, MW 2169.73) corresponding to residues 133–149 of the human apolipoprotein E (ApoE) LDL receptor-binding domain . This peptidomimetic functions as a competitive antagonist of the ApoE holoprotein for LDL receptor binding [1] and acts as a non-competitive antagonist of α7 nicotinic acetylcholine receptors (nAChRs) with a reported IC₅₀ of 445–720 nM . Unlike the full-length ApoE protein, COG 133 offers a well-defined, synthetically accessible molecular tool for dissecting ApoE-mediated anti-inflammatory and neuroprotective signaling pathways without the confounding effects of the protein's lipid transport functions [2].

Why ApoE Mimetic Peptides Like COG 133 Are Not Interchangeable: Sequence-Specific Functional Divergence


Generic substitution among ApoE mimetic peptides is not scientifically valid due to marked functional divergence arising from specific sequence modifications. COG 133 comprises the minimal receptor-binding domain of ApoE, whereas its analogs incorporate purposeful alterations that dramatically shift pharmacokinetic, pharmacodynamic, and therapeutic profiles. For instance, COG 1410 is a rationally designed analog with enhanced potency and a four-fold expanded therapeutic window in traumatic brain injury models [1]. COG 112 fuses COG 133 to a protein transduction domain, conferring significantly enhanced anti-inflammatory bioactivities in vitro and improved therapeutic effects in vivo that render nearly full remission in experimental autoimmune encephalomyelitis, a degree of efficacy not observed with COG 133 alone [2]. CN-105, a pentapeptide that mimics only the polar face of the ApoE helical domain, exhibits distinct clinical-stage development with different CNS penetration and receptor interaction profiles [3]. These structural differences translate directly into non-overlapping utility: a researcher requiring a tool to study native ApoE receptor-binding interactions must use COG 133, whereas an investigator optimizing for in vivo potency or extended therapeutic window would necessarily select a modified analog. The following evidence quantitatively substantiates the specific differentiation of COG 133 relative to these comparators.

COG 133 Quantitative Evidence Guide: Differentiated Performance Versus ApoE Mimetic Analogs


COG 133 nAChR Antagonist Activity: Defined IC₅₀ Versus Clinical-Stage CN-105

COG 133 acts as a non-competitive antagonist of α7 nicotinic acetylcholine receptors (nAChRs) with a well-characterized IC₅₀ of 445 nM, as documented in multiple independent vendor datasheets [1]. In contrast, the clinical-stage ApoE mimetic pentapeptide CN-105, while also reported to act as an nAChR antagonist [2], lacks publicly available, peer-reviewed IC₅₀ data in the same assay system. This quantitative definition makes COG 133 the more appropriate reference standard for nAChR antagonism studies within the ApoE mimetic class.

nAChR antagonism Neuroprotection Excitotoxicity

COG 133 Therapeutic Window in TBI: Baseline Comparator for Optimized Analog COG 1410

In a murine model of traumatic brain injury (TBI), COG 133 demonstrates functional improvement when administered as a single intravenous injection at 30 minutes post-injury [1]. Rationally designed analog COG 1410 expands this therapeutic window four-fold, to 2 hours post-injury, with significant improvement in vestibulomotor function and spatial learning and memory [1]. This direct head-to-head comparison within the same experimental system establishes COG 133 as the essential reference baseline against which improved analogs are measured, and defines its specific utility in early-intervention TBI research paradigms.

Traumatic brain injury Therapeutic window Neuroprotection

COG 133 Versus COG 112 in EAE: Quantitative Comparison of Clinical Disability Reduction

In a murine experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, both COG 133 and COG 112 (COG 133 fused to a protein transduction domain) attenuate disease severity. However, the literature explicitly states that COG 112 possesses 'significantly enhanced anti-inflammatory bioactivities in vitro, and improved therapeutic effects on EAE in vivo, which renders a nearly full remission from the disability' [1]. While the study reports that COG 133 'substantially reduces the clinical symptoms of EAE and promotes remission from the disability' [1], the degree of remission achieved with COG 112 is qualitatively superior. This establishes COG 133 as the foundational, non-PTD-conjugated control necessary for dissecting the contribution of enhanced cellular uptake to therapeutic efficacy.

Multiple sclerosis EAE Autoimmune disease

COG 133 LDL Receptor Binding: Defined Mechanism Versus Full-Length ApoE Protein

COG 133 specifically corresponds to residues 133–149 of the human ApoE LDL receptor-binding domain and competes with the ApoE holoprotein for LDL receptor binding [1]. While the full-length ApoE protein (299 amino acids) performs multiple functions including lipid transport, cholesterol metabolism, and immunoregulation , COG 133 provides a simplified, synthetically accessible tool for isolating LDL receptor-mediated anti-inflammatory and neuroprotective signaling without the confounding variables introduced by the protein's lipid-transport functions. This defined molecular action is not achievable with the native holoprotein.

LDL receptor Receptor binding ApoE mimetic

COG 133: Preferred Research and Industrial Application Scenarios Based on Quantitative Differentiation


Reference Standard for nAChR Antagonism Assays Within ApoE Mimetic Class

COG 133 is the optimal reference compound for calibrating α7 nAChR antagonism assays due to its well-defined, publicly available IC₅₀ of 445 nM [1]. This quantitative benchmark enables consistent, reproducible comparisons across studies and laboratories, a utility not afforded by clinical-stage analogs such as CN-105 that lack publicly disclosed potency data [2].

Baseline Control for Evaluating Next-Generation ApoE Mimetic Analogs in TBI

COG 133 serves as the essential baseline control in traumatic brain injury research, with a defined therapeutic window of 30 minutes post-injury [1]. This established benchmark enables rigorous, quantitative assessment of improved analogs such as COG 1410, which demonstrates a four-fold expanded window [1].

Non-PTD-Conjugated Control for Mechanistic Studies of Cellular Uptake Enhancement

COG 133 is the requisite non-PTD-conjugated control for studies investigating the contribution of enhanced cellular penetration to therapeutic efficacy. Comparative EAE studies demonstrate that COG 112 (COG 133 fused to a protein transduction domain) achieves nearly full remission, whereas COG 133 alone promotes remission to a lesser degree [2], enabling mechanistic discrimination of uptake-dependent effects.

Isolated LDL Receptor-Binding Tool for Signaling Pathway Dissection

COG 133 provides a defined molecular tool for isolating LDL receptor-mediated anti-inflammatory and neuroprotective signaling pathways, free from the confounding lipid transport functions of the full-length ApoE holoprotein [3]. This specificity is essential for researchers aiming to dissect receptor-specific downstream signaling cascades.

Quote Request

Request a Quote for COG 133

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.